molecular formula C21H20FN5O3 B2411944 2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1052605-47-6

2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No. B2411944
CAS RN: 1052605-47-6
M. Wt: 409.421
InChI Key: ZAIMIQWWHRAJGU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrrolo[3,4-d][1,2,3]triazole ring, a fluorophenyl group, and an isopropylphenyl group. These groups could potentially give the compound unique physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is likely quite complex. The pyrrolo[3,4-d][1,2,3]triazole ring system is a fused ring system that could potentially have interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorophenyl and isopropylphenyl groups could potentially affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Antiproliferative Activity

Research on compounds with similar structural features, particularly those involving triazole and acetamide groups, has demonstrated significant antiproliferative activity against various cancer cell lines. For example, studies on triazole-isoindoline hybrids bearing certain phenyl moieties have shown promising antiproliferative effects. These compounds exhibited enhanced activity against cancer cell lines such as HepG2, HeLa, PC-3, and HCT116, with some compounds showing superior potency compared to fluorouracil (Qiu Li et al., 2018). This suggests that the compound , by virtue of its structural characteristics, could potentially be explored for its antiproliferative effects in oncological research.

Radioligand Imaging

Another scientific application of structurally related compounds is in the development of selective radioligands for imaging with positron emission tomography (PET). Compounds within the same structural family have been reported as selective ligands for the translocator protein (18 kDa), which is of interest in neurology and oncology for imaging purposes. For instance, the synthesis and evaluation of DPA-714 and its derivatives for PET imaging have been documented, showcasing the relevance of such structures in developing diagnostic tools (F. Dollé et al., 2008).

Structural and Synthetic Chemistry

The synthesis and structural characterization of compounds containing fluorophenyl and pyrrolo[3,4-d][1,2,3]triazole units have been topics of interest in chemistry. These studies not only provide insights into the chemical properties and reactivity of such molecules but also open avenues for the design of new materials and active pharmaceutical ingredients. For instance, the synthesis of isostructural thiazoles with similar fluorophenyl components has been detailed, indicating the compound’s potential utility in material science and medicinal chemistry (B. Kariuki et al., 2021).

Antimicrobial Activity

Derivatives with triazole and acetamide functionalities have been investigated for their antimicrobial properties. The synthesis and antimicrobial screening of compounds featuring pyridine and triazole rings indicate that such structures might possess antibacterial, antifungal, and anti-tuberculosis activity. This suggests a possible research direction in antimicrobial resistance studies and the development of new antibiotics (B. MahyavanshiJyotindra et al., 2011).

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If the compound shows promising properties, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3/c1-12(2)13-3-7-15(8-4-13)23-17(28)11-26-19-18(24-25-26)20(29)27(21(19)30)16-9-5-14(22)6-10-16/h3-10,12,18-19H,11H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIMIQWWHRAJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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